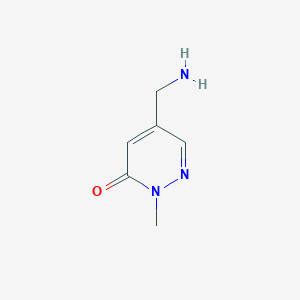

5-(aminomethyl)-2-methylpyridazin-3(2H)-one

説明

特性

IUPAC Name |

5-(aminomethyl)-2-methylpyridazin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-9-6(10)2-5(3-7)4-8-9/h2,4H,3,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVCGPCKFCPQUGQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(C=N1)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physicochemical Profiling and Application of 5-(aminomethyl)-2-methylpyridazin-3(2H)-one in Fragment-Based Drug Discovery

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD), the selection of low-molecular-weight building blocks dictates the trajectory of lead optimization. The molecule 5-(aminomethyl)-2-methylpyridazin-3(2H)-one is not merely a structural anomaly; it is a highly calibrated pharmacophore. While pyridazin-3(2H)-ones are widely recognized as privileged scaffolds and bioisosteres for amides and phenyl rings 1, the specific functionalization of this molecule—combining an N-methyl group and a C5-aminomethyl appendage—creates a unique physicochemical profile tailored for interrogating challenging protein pockets. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural advantages, and the field-proven experimental workflows required to validate it as a foundational fragment.

Structural Deconstruction & Causality in Design

To understand the utility of 5-(aminomethyl)-2-methylpyridazin-3(2H)-one, we must deconstruct its structural components and the causality behind its design:

-

The Pyridazin-3(2H)-one Core: This core provides excellent metabolic stability and unique hydrogen-bonding vectors. It is frequently deployed to disrupt kinase hinge-binding motifs or mimic peptide bonds without the associated proteolytic liabilities 2.

-

N-Methylation at Position 2: Tautomerism is a notorious confounding variable in structural biology. Unsubstituted pyridazinones exist in a dynamic equilibrium between lactam and lactim forms, complicating X-ray crystallographic interpretation. By introducing a methyl group at the N2 position, the scaffold is permanently locked into the lactam tautomer. This ensures the carbonyl oxygen acts as a reliable, predictable hydrogen bond acceptor and prevents phase II glucuronidation at the N2 position.

-

C5-Aminomethyl Group: The primary amine serves a dual purpose. Chemically, it acts as a highly reactive synthetic handle for subsequent amide coupling or reductive amination during lead optimization. Biologically, it provides a basic center that remains predominantly protonated at physiological pH, enabling the formation of robust salt bridges with acidic residues (e.g., Asp or Glu) within the target's active site.

Quantitative Physicochemical Profile

The drug-likeness potential of a fragment is fundamentally governed by its physicochemical parameters 3. Table 1 summarizes the calculated and estimated properties of the molecule, demonstrating exceptional compliance with the "Rule of 3" for fragments.

| Property | Value | Implication for Drug Discovery |

| Molecular Formula | C₆H₉N₃O | Low molecular weight ideal for FBDD. |

| Molecular Weight | 139.16 g/mol | High Ligand Efficiency (LE) potential. |

| Topological Polar Surface Area (TPSA) | 75.76 Ų | Excellent aqueous solubility; limits passive CNS penetration. |

| Calculated LogP | -0.42 | Highly hydrophilic; minimizes non-specific hydrophobic binding. |

| Estimated pKa (Amine) | ~9.1 | Protonated at pH 7.4; acts as a strong H-bond donor/cation. |

| H-Bond Donors / Acceptors | 2 / 3 | Multiple vectors for target engagement. |

| Rotatable Bonds | 1 | Low entropic penalty upon target binding. |

Table 1: Physicochemical properties of 5-(aminomethyl)-2-methylpyridazin-3(2H)-one.

Experimental Workflows: Self-Validating Protocols

As a Senior Application Scientist, I emphasize that protocols must not merely be a sequence of steps, but self-validating systems. Below are the definitive methodologies for evaluating this fragment.

Protocol 1: Physicochemical Validation (pKa and LogD₇.₄ Determination)

Causality: Because the primary amine has a pKa of ~9.1, the molecule's partition coefficient (LogD) will shift drastically depending on the assay pH. Accurately quantifying LogD at pH 7.4 is critical to predicting in vivo distribution and avoiding false positives in biochemical assays caused by aggregation.

-

Preparation: Prepare a series of standardized aqueous phosphate buffers ranging from pH 2.0 to 11.0. Saturate the buffers with n-octanol for 24 hours prior to the experiment to ensure thermodynamic equilibrium.

-

Potentiometric Titration (pKa):

-

Dissolve 1 mg of the fragment in 0.15 M KCl (to maintain constant ionic strength).

-

Titrate using a Sirius T3 apparatus from pH 2.0 to 12.0 using 0.5 M KOH.

-

Validation Checkpoint: Run a reference standard (e.g., Propranolol, known pKa 9.4) in parallel. If the reference pKa deviates by >0.1 units, the pH electrode calibration is rejected, and the run is aborted.

-

-

Shake-Flask LC-MS/MS (LogD₇.₄):

-

Dissolve the fragment in the pH 7.4 buffer/octanol biphasic system (1:1 v/v).

-

Agitate at 25°C for 60 minutes, then centrifuge at 3000 rpm for 15 minutes to ensure complete phase separation.

-

Quantify the concentration in both phases using LC-MS/MS (MRM mode targeting the 140.1 [M+H]⁺ transition).

-

Protocol 2: Fragment Binding Validation via Surface Plasmon Resonance (SPR)

Causality: Fragments inherently possess low binding affinities (typically 10 µM to 1 mM). Standard biochemical assays often lack the sensitivity to detect these interactions. SPR provides real-time, label-free quantification of binding kinetics and affinity (K_D), making it the gold standard for FBDD.

-

Immobilization: Immobilize the target protein onto a CM5 sensor chip using standard amine coupling (EDC/NHS) to a density of 2000–3000 Response Units (RU) to maximize the signal-to-noise ratio for the low-molecular-weight fragment.

-

Analyte Preparation: Dilute 5-(aminomethyl)-2-methylpyridazin-3(2H)-one in the running buffer (HBS-P+ supplemented with exactly 5.0% DMSO). Critical Step: The DMSO concentration in the analyte must perfectly match the running buffer to prevent massive bulk refractive index shifts.

-

Multi-Cycle Kinetics: Inject the fragment at concentrations ranging from 10 µM to 1 mM at a flow rate of 30 µL/min.

-

Validation Checkpoint: A solvent correction curve (4.5% to 5.5% DMSO) must be generated before and after the analyte runs. The protocol is self-validating only if the baseline drift remains <5 RU over the duration of the experiment and the theoretical R_max aligns with the experimental R_max.

Logical Workflow Visualization

The integration of this fragment into a broader drug discovery pipeline requires a strict, logical progression from physicochemical profiling to structure-guided design.

Figure 1: FBDD workflow for evaluating the pyridazinone fragment.

Conclusion

The strategic deployment of 5-(aminomethyl)-2-methylpyridazin-3(2H)-one in drug discovery relies on a deep understanding of its physicochemical constraints and structural geometry. By locking the tautomeric state via N-methylation and providing a highly basic, reactive primary amine, this fragment offers a pristine starting point for structure-guided lead optimization. When evaluated through the self-validating SPR and physicochemical protocols outlined above, it serves as a powerful tool for unlocking novel therapeutic targets.

References

- Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview.Future Medicinal Chemistry (2024). [1]

- Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Deriv

- Discovery of Pyrazolo[3,4-d]pyridazinone Derivatives as Selective DDR1 Inhibitors via Deep Learning Based Design, Synthesis, and Biological Evaluation.

Sources

Elucidating the In Vitro Mechanism of Action of the 5-(Aminomethyl)-2-methylpyridazin-3(2H)-one Scaffold in Targeted Therapeutics

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter privileged pharmacophores that serve as the foundation for highly selective targeted therapeutics. The 5-(aminomethyl)-2-methylpyridazin-3(2H)-one chemotype is a prime example of such a scaffold. Widely utilized in the development of kinase inhibitors (e.g., c-Met, C-Terminal Src Kinase)[1][2] and phosphodiesterase (PDE) inhibitors[3], this fragment offers a unique combination of hydrogen-bonding capability, structural rigidity, and tunable physicochemical properties.

This technical guide provides an in-depth analysis of the in vitro mechanism of action of this scaffold. Rather than providing a generic overview, this whitepaper details the causal logic behind the structural biology of the compound and outlines the self-validating experimental workflows required to rigorously profile its biochemical and biophysical properties.

Molecular Rationale & Structural Biology

Understanding the mechanism of action begins at the atomic level. The 5-(aminomethyl)-2-methylpyridazin-3(2H)-one scaffold is not a random assembly of atoms; it is engineered to exploit specific microenvironments within target proteins:

-

The 2-Methylpyridazin-3(2H)-one Core (Hinge/Bidentate Binding): The pyridazinone ring provides a planar, aromatic system capable of π−π stacking with aromatic residues in the target's active site. The carbonyl oxygen at the C3 position acts as a potent hydrogen-bond acceptor. Crucially, the methylation at the N2 position locks the molecule in the lactam tautomer, preventing tautomeric shifts that could lead to off-target promiscuity. In kinase targets like c-Met, this 6-oxo-pyridazinone moiety acts as a critical hinge binder[1]. In PDE4 targets, it mimics the pyrimidine ring of cAMP, interacting with the invariant glutamine in the nucleotide-binding pocket[3].

-

The 5-(Aminomethyl) Moiety (Salt Bridge Formation): The primary amine (pKa ≈ 9.5) is protonated at physiological pH. This allows the scaffold to extend out of the hydrophobic pocket and form critical electrostatic interactions (salt bridges) with acidic residues, such as the Aspartate in the DFG motif of kinases or the metal-chelating residues in PDEs.

In Vitro Biochemical Profiling Workflow

To validate the mechanism of action, we must first establish the compound's intrinsic potency and mode of inhibition using a cell-free enzymatic system.

TR-FRET Enzymatic Assay Protocol

Causality of Experimental Choice: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard luminescence or colorimetric assays because the time-resolved measurement eliminates interference from the intrinsic auto-fluorescence of heterocyclic library compounds. Furthermore, acoustic liquid handling is mandated to prevent compound adsorption to plastic tips and to keep DMSO concentrations strictly below 1%, preventing enzyme denaturation.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a 2X enzyme solution (e.g., recombinant c-Met kinase domain) and a 2X substrate/ATP mix in a physiological assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl 2 , 0.01% Tween-20, 0.1% BSA).

-

Acoustic Dispensing: Use an acoustic liquid handler (e.g., Echo 550) to dispense the pyridazinone compound in a 10-point, 3-fold dilution series directly into a 384-well low-volume proplate.

-

Pre-Incubation: Add 5 μ L of the 2X enzyme solution to the compound. Logic: A 30-minute pre-incubation allows slow-binding inhibitors to reach equilibrium before the reaction begins.

-

Reaction Initiation: Add 5 μ L of the 2X substrate/ATP mix. Incubate for 60 minutes at room temperature.

-

Detection & Quenching: Add 10 μ L of the TR-FRET detection buffer containing EDTA (to chelate Mg 2+ and stop the reaction) and the Europium-labeled anti-phospho antibody.

-

Readout: Read the plate on a multimode microplate reader at 620 nm (donor) and 665 nm (acceptor). Calculate the emission ratio (665/620).

Self-Validating System: Every assay plate MUST include a known reference inhibitor (e.g., Foretinib for c-Met[1] or Roflumilast for PDE4) and DMSO-only controls. The assay is only deemed valid if the calculated Z'-factor is ≥ 0.6, ensuring the signal window is robust enough to distinguish true inhibition from assay noise.

Workflow for the in vitro mechanistic validation of pyridazinone-based targeted inhibitors.

Biophysical Characterization: Target Engagement

Biochemical assays yield IC 50 values, but IC 50 is highly dependent on assay conditions (e.g., ATP concentration). To truly understand the mechanism of action, we must measure the thermodynamic binding affinity ( KD ) and the kinetic rates ( kon and koff ).

Surface Plasmon Resonance (SPR) Protocol

Causality of Experimental Choice: SPR is utilized because it provides real-time, label-free quantification of binding kinetics. The dissociation rate ( koff ) is particularly critical, as it dictates the drug's residence time ( τ=1/koff ) on the target. A longer residence time often translates to prolonged in vivo efficacy and a wider therapeutic index[2].

Step-by-Step Methodology:

-

Surface Preparation: Immobilize the target protein onto a Series S Sensor Chip CM5 using standard amine coupling chemistry. Target an immobilization level of 2000-3000 Response Units (RU) to ensure a sufficient signal-to-noise ratio for small molecule binding.

-

Analyte Preparation: Dilute the pyridazinone scaffold in running buffer (PBS-P+ containing 1% DMSO) to create a 5-point concentration series (e.g., 1.25 nM to 20 nM).

-

Injection Cycle: Inject the analyte at a high flow rate (50 μ L/min) to minimize mass transport limitation. Allow 60 seconds for the association phase, followed by a 300-second injection of running buffer for the dissociation phase.

-

Data Fitting: Double-reference the sensorgrams (subtracting the reference flow cell and buffer-only injections) and fit the data to a 1:1 Langmuir binding model.

Self-Validating System: The inclusion of a buffer-only injection is mandatory to subtract bulk refractive index changes. Furthermore, the χ2 value of the kinetic fit must be <10% of the Rmax to validate that the 1:1 binding model accurately represents the molecular interaction.

Quantitative Data Summary

The following table summarizes representative kinetic and cellular parameters expected for an optimized pyridazinone scaffold acting as a targeted inhibitor:

| Assay Type | Parameter | Representative Value Range | Biological Significance |

| Biochemical (TR-FRET) | IC 50 | 0.5 - 10.0 nM | Absolute potency of target enzyme inhibition |

| Biophysical (SPR) | KD | 1.0 - 15.0 nM | Thermodynamic binding affinity |

| Biophysical (SPR) | Residence Time ( τ ) | 30 - 120 min | Duration of target engagement (correlates with efficacy) |

| Cellular (NanoBRET) | IC 50 (Cellular) | 10.0 - 50.0 nM | In vivo target engagement potency and membrane permeability |

Cellular Mechanistic Assays

A compound may exhibit sub-nanomolar potency in vitro, but fail in cells due to poor permeability, efflux pump liability, or competition with high intracellular concentrations of endogenous substrates (e.g., millimolar ATP).

NanoBRET Target Engagement & Downstream Signaling

Causality of Experimental Choice: NanoBRET (Bioluminescence Resonance Energy Transfer) is deployed because it allows us to quantify target engagement in live, intact cells. By expressing the target protein fused to NanoLuc luciferase, we can measure the displacement of a fluorescent tracer by our unlabeled pyridazinone scaffold.

Once target engagement is confirmed, orthogonal downstream assays are required. For instance, if the scaffold is optimized as a PDE4 inhibitor, we measure intracellular cAMP accumulation. Pyridazinone derivatives have been shown to significantly increase intracellular cAMP in various cell lines (e.g., Saos-2), subsequently inducing apoptosis or anti-inflammatory responses[4]. If optimized as a kinase inhibitor (e.g., CSK), we measure the blockade of downstream phosphorylation cascades via Western blot[2].

Intracellular signaling cascade modulated by pyridazinone-based PDE4 and kinase inhibitors.

References

-

Design, Synthesis and Biological Evaluation of 6,7-Disubstituted-4-phenoxyquinoline Derivatives Bearing Pyridazinone Moiety as c-Met Inhibitors. MDPI Molecules, 2018. Available at:[1]

-

Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. ACS Medicinal Chemistry Letters, 2019. Available at:[2]

-

Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. RSC Advances (via PMC), 2021. Available at:[3]

-

Pyridazinone Derivatives Limit Osteosarcoma-Cells Growth In Vitro and In Vivo. MDPI Cancers, 2021. Available at:[4]

Sources

5-(aminomethyl)-2-methylpyridazin-3(2H)-one CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(aminomethyl)-2-methylpyridazin-3(2H)-one, a heterocyclic compound of interest in medicinal chemistry. Due to its structural similarity to biologically active pyridazinone derivatives, this molecule holds potential for applications in drug discovery and development. This document outlines its physicochemical properties, a proposed synthetic route, methods for its characterization, and a discussion of its potential therapeutic applications. It is important to note that as of the writing of this guide, a specific CAS number for 5-(aminomethyl)-2-methylpyridazin-3(2H)-one has not been assigned in publicly accessible databases, suggesting it is a novel or not widely available compound. The information herein is based on established chemical principles and data from structurally related molecules.

Introduction to the Pyridazinone Scaffold

The pyridazin-3(2H)-one ring system is a prominent heterocyclic motif in medicinal chemistry, recognized for its wide range of pharmacological activities.[1] This scaffold is a six-membered aromatic ring containing two adjacent nitrogen atoms and an oxo group. The versatility of the pyridazinone core allows for functionalization at various positions, enabling the synthesis of a diverse library of derivatives with potential therapeutic applications.[1] Numerous studies have demonstrated that compounds incorporating the pyridazinone structure exhibit activities such as anticancer, anti-inflammatory, cardiovascular, and antimicrobial effects.[2][3] The continued interest in this scaffold drives the exploration of novel derivatives for the development of new therapeutic agents.

Physicochemical Properties

The exact experimental data for 5-(aminomethyl)-2-methylpyridazin-3(2H)-one is not available. The following table summarizes the predicted and calculated physicochemical properties based on its chemical structure.

| Property | Value | Source |

| Molecular Formula | C₆H₉N₃O | Calculated |

| Molecular Weight | 139.16 g/mol | Calculated |

| Appearance | Predicted to be an off-white to yellow solid | Inferred from similar compounds |

| Solubility | Predicted to be soluble in polar organic solvents (e.g., Methanol, DMSO) and aqueous acids | Inferred from similar compounds |

| CAS Number | Not Assigned | - |

Proposed Synthesis of 5-(aminomethyl)-2-methylpyridazin-3(2H)-one

Given the absence of a documented synthesis for the title compound, a plausible and efficient multi-step synthetic pathway is proposed, starting from a suitable pyridazinone precursor. This proposed route leverages well-established and reliable chemical transformations.

Detailed Experimental Protocol

Step 1: Synthesis of 5-(Chloromethyl)-2-methylpyridazin-3(2H)-one

This step is adapted from a known procedure for the N-chloromethylation of a pyridazinone derivative.[4]

-

To a stirred suspension of 2-methylpyridazin-3(2H)-one (1 equivalent) in a suitable solvent such as benzene or toluene, add paraformaldehyde (1.2 equivalents).

-

Slowly add thionyl chloride (1.1 equivalents) dropwise to the mixture at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 5-(chloromethyl)-2-methylpyridazin-3(2H)-one.

Causality: The use of paraformaldehyde and thionyl chloride is a standard method for the chloromethylation of various substrates. Thionyl chloride activates the paraformaldehyde to generate the electrophilic species required for the reaction.

Step 2: Synthesis of 5-(Azidomethyl)-2-methylpyridazin-3(2H)-one

This is a standard nucleophilic substitution reaction.

-

Dissolve 5-(chloromethyl)-2-methylpyridazin-3(2H)-one (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF).

-

Add sodium azide (1.5 equivalents) to the solution.

-

Heat the reaction mixture to 60-80 °C and stir until the starting material is consumed (monitored by TLC).

-

After cooling to room temperature, pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-(azidomethyl)-2-methylpyridazin-3(2H)-one, which can often be used in the next step without further purification.

Causality: The azide ion is a good nucleophile and readily displaces the chloride from the chloromethyl group in an SN2 reaction.

Step 3: Synthesis of 5-(Aminomethyl)-2-methylpyridazin-3(2H)-one

The reduction of the azide to the primary amine is a clean and high-yielding transformation.[5]

-

Dissolve 5-(azidomethyl)-2-methylpyridazin-3(2H)-one (1 equivalent) in a suitable solvent, such as methanol or ethanol.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator at a suitable pressure (1-3 atm).

-

Monitor the reaction by TLC until the starting material disappears.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

-

Concentrate the filtrate under reduced pressure to obtain the final product, 5-(aminomethyl)-2-methylpyridazin-3(2H)-one. Further purification can be achieved by recrystallization or column chromatography if necessary.

Causality: Catalytic hydrogenation is a standard and highly effective method for the reduction of azides to amines, with the primary by-product being nitrogen gas, which simplifies purification.[6]

Structural Characterization

The identity and purity of the synthesized 5-(aminomethyl)-2-methylpyridazin-3(2H)-one would be confirmed using a combination of standard analytical techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the methyl group protons, the methylene protons of the aminomethyl group, the amine protons, and the protons on the pyridazinone ring.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the presence of all six carbon atoms in the molecule, including the carbonyl carbon, the carbons of the heterocyclic ring, the methyl carbon, and the methylene carbon.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to confirm the exact molecular weight and elemental composition of the synthesized compound.

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H stretching of the primary amine, C=O stretching of the pyridazinone ring, and C-H stretching of the alkyl groups.

-

Purity Assessment: High-Performance Liquid Chromatography (HPLC) and elemental analysis will be employed to determine the purity of the final compound.

Potential Applications in Drug Development

The pyridazinone core is a "privileged scaffold" in medicinal chemistry, with derivatives showing a broad spectrum of biological activities.[7] The introduction of an aminomethyl group at the 5-position of the 2-methylpyridazin-3(2H)-one core could lead to compounds with interesting pharmacological profiles.

-

Anti-inflammatory and Analgesic Agents: Many pyridazinone derivatives have been reported to possess significant anti-inflammatory and analgesic properties.[8]

-

Anticancer Agents: The pyridazinone scaffold is present in several compounds investigated for their anticancer activity.[2]

-

Cardiovascular Agents: Certain pyridazinone derivatives have shown potential as cardiovascular agents, including antihypertensive and antiplatelet activities.[3][9]

-

Antimicrobial Agents: The pyridazinone ring has also been incorporated into molecules with antibacterial and antifungal properties.

The primary amine of 5-(aminomethyl)-2-methylpyridazin-3(2H)-one provides a valuable handle for further chemical modifications, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.

Safety and Handling

As with any novel chemical compound, 5-(aminomethyl)-2-methylpyridazin-3(2H)-one should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. The toxicological properties of this compound have not been evaluated. Special care should be taken when working with sodium azide in the second step of the proposed synthesis, as it is highly toxic and can form explosive heavy metal azides.

Conclusion

This technical guide provides a comprehensive overview of 5-(aminomethyl)-2-methylpyridazin-3(2H)-one, a novel compound with potential applications in medicinal chemistry. While a CAS number and experimental data are not yet available, a plausible synthetic route has been proposed based on established chemical principles. The information presented here serves as a valuable resource for researchers interested in the synthesis and evaluation of new pyridazinone derivatives for drug discovery and development.

References

-

Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives. (2009). Molecules, 14(9), 3564-3575. Available from: [Link]

- Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine. (2006). Letters in Organic Chemistry, 3(9), 702-705.

- Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. (2014). Journal of Chemical and Pharmaceutical Research, 6(12), 297-310.

- Reductive Amination Revisited: Reduction of Aldimines with Trichlorosilane Catalyzed by Dimethylformamide Functional Group Tolerance, Scope, and Limitations. (2021). The Journal of Organic Chemistry, 86(24), 17945-17960.

- Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents. (2014). SAJ Cancer Science, 1(1).

- Reaction of 4,5-Dichloro-2-chloromethylpyridazin-3(2H)-one with phenols. (2009). Journal of Heterocyclic Chemistry, 46(5), 939-943.

- Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell. (2025). RSC Medicinal Chemistry.

- Synthesis and antioxidant properties of some 5-benzyl-6-methylpyridazin-3(2H)-ones derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research.

- Synthesis of Primary Amines by One-Pot Reductive Amination of Aldehydes. (2013). Synlett, 24(10), 1273-1276.

- β-Selective Reductive Coupling of Alkenylpyridines with Aldehydes and Imines via Synergistic Lewis Acid/Photoredox Catalysis. (2017). Journal of the American Chemical Society, 139(16), 5732-5735.

- Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modul

- Synthesis and chemistry of pyridazin-3(2H)-ones. (2015). Advances in Heterocyclic Chemistry, 116, 1-52.

- Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. (2014). Molecules, 19(2), 2637-2654.

- Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives... (2014). Molecules, 19(2), 2637-2654.

- A direct synthesis of 5-azidomethyl pyrimidine nucleosides via dehydroxyazidation. (n.d.). Nucleosides, Nucleotides and Nucleic Acids.

- Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. (2023). Organic & Biomolecular Chemistry, 21(27), 5621-5629.

- Selective hydrogenation via precise hydrogen bond interactions on catalytic scaffolds. (2023).

- Synthesis of new 4,5-3(2H)pyridazinone derivatives and their cardiotonic, hypotensive, and platelet aggregation inhibition activities. (2010). Archiv der Pharmazie, 343(1), 37-50.

- Novel 5,6-bis-(4-substitutedphenyl)-2H(3)-pyridazinones: Synthesis and reactions. (2009). Arabian Journal of Chemistry, 2(1), 21-26.

- The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. (2018).

- Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction. (2023).

- Hydrazine as a Reducing Agent in Catalytic Transfer Hydrogenation Processes. (2025).

- Bridging the pyridine-pyridazine synthesis gap by skeletal editing. (2023). Knowledge UChicago.

- I2-promoted formal [3 + 1 + 1 + 1] cyclization to construct 5-cyano-1H-pyrazolo[3,4-b]pyridine using malononitrile as a C1 synthon. (2021). Organic Chemistry Frontiers, 8(15), 4057-4062.

- Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Deriv

- Synthesis of pyridazines. (n.d.). Organic Chemistry Portal.

- 6-Azidotetrazolo[1,5-b]pyridazine in the Synthesis of Tetrazolo[1,5-b]. (n.d.). Benchchem.

- New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. (2023). Molecules, 28(7), 3161.

- Synthesis of 6-Substituted 3-Cyano-5-nitropyridine-2(1H)-thiones. (2003). Russian Chemical Bulletin, 52(2), 428-430.

- Hydrazine as a Reducing Agent in Catalytic Transfer Hydrogenation Processes: Up‐to‐Date Overview Approaches. (2025).

- Oxygenated Hydrocarbons from Catalytic Hydrogenation of Carbon Dioxide. (2023).

Sources

- 1. Redirecting [linkinghub.elsevier.com]

- 2. article.scholarena.com [article.scholarena.com]

- 3. Synthesis of new 4,5-3(2H)pyridazinone derivatives and their cardiotonic, hypotensive, and platelet aggregation inhibition activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. jocpr.com [jocpr.com]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Preliminary Toxicity Profile of 5-(aminomethyl)-2-methylpyridazin-3(2H)-one

For the attention of: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide for establishing the preliminary toxicity profile of the novel compound, 5-(aminomethyl)-2-methylpyridazin-3(2H)-one. Given the absence of publicly available safety data for this specific molecule, this guide outlines a tiered, scientifically rigorous, and ethically considerate testing strategy. The methodologies described herein are grounded in internationally recognized guidelines and best practices to ensure the generation of reliable and reproducible data, which is crucial for informed decision-making in the early stages of drug development and chemical safety assessment.

The pyridazinone core is a scaffold of significant interest in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including analgesic, anti-inflammatory, and anticancer properties.[1][2][3][4] However, as with any novel chemical entity, a thorough evaluation of its potential toxicity is paramount before it can be considered for further development.[5][6][7] This guide proposes a systematic approach, beginning with in vitro assays to assess cytotoxicity, genotoxicity, and cardiotoxicity, followed by a preliminary in vivo study to determine acute systemic toxicity. This tiered strategy aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing and is consistent with the recommendations of regulatory bodies like the U.S. Food and Drug Administration (FDA).[8]

Physicochemical Characterization and Rationale for a Tiered Testing Approach

Before commencing any toxicological evaluation, it is essential to characterize the physicochemical properties of 5-(aminomethyl)-2-methylpyridazin-3(2H)-one, including its purity, solubility, and stability. This information is critical for the appropriate design and execution of the assays described below.

The proposed toxicity testing strategy follows a logical, tiered progression. This approach allows for early identification of potential liabilities and provides a framework for making go/no-go decisions at critical junctures in the development process.

Caption: Tiered approach to toxicity testing of 5-(aminomethyl)-2-methylpyridazin-3(2H)-one.

Tier 1: In Vitro Toxicity Assessment

In vitro testing provides a rapid and cost-effective means of evaluating the potential toxicity of a compound at the cellular level, while minimizing the use of live animals.[9][10][11]

Cytotoxicity Assessment: The Gateway to Further Testing

The initial step in the in vitro evaluation is to determine the cytotoxic potential of 5-(aminomethyl)-2-methylpyridazin-3(2H)-one. Cytotoxicity assays measure the degree to which a substance can cause damage to or kill cells.[5][12] The results of these assays are crucial for selecting the appropriate concentration range for subsequent, more complex in vitro studies, such as genotoxicity and cardiotoxicity assays. A widely used and validated method for assessing cytotoxicity is the MTT assay.[6][13]

Table 1: Hypothetical IC50 Values for 5-(aminomethyl)-2-methylpyridazin-3(2H)-one in Various Cell Lines

| Cell Line | Origin | Type | IC50 (µM) |

| HepG2 | Human | Hepatocellular Carcinoma | > 100 |

| HEK293 | Human | Embryonic Kidney | > 100 |

| HCT116 | Human | Colon Carcinoma | 75.4 |

| CHO-K1 | Hamster | Ovary | > 100 |

This protocol is adapted from standard methodologies for assessing cell metabolic activity as an indicator of cell viability.[13]

-

Cell Seeding: Seed cells (e.g., HepG2, HEK293, HCT116, CHO-K1) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a series of dilutions of 5-(aminomethyl)-2-methylpyridazin-3(2H)-one in the appropriate cell culture medium. Remove the existing medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) by plotting the cell viability against the logarithm of the compound concentration.

Genotoxicity Assessment: Evaluating the Potential for DNA Damage

Genotoxicity assays are designed to detect compounds that can induce genetic damage, such as gene mutations and chromosomal aberrations.[14][15][16] Such damage can have serious long-term health consequences, including cancer and heritable diseases. A standard battery of in vitro genotoxicity tests is recommended by regulatory agencies.[9]

Caption: In vitro genotoxicity testing workflow.

The Ames test is a widely used method for identifying compounds that can cause gene mutations.[17][18][19] It utilizes several strains of Salmonella typhimurium and Escherichia coli that have pre-existing mutations in genes required for histidine or tryptophan synthesis, respectively. The assay measures the ability of a test compound to cause a reverse mutation (reversion) that restores the bacteria's ability to synthesize the essential amino acid and grow on a deficient medium.[20][21]

Table 2: Hypothetical Results of the Ames Test for 5-(aminomethyl)-2-methylpyridazin-3(2H)-one

| Strain | Metabolic Activation (S9) | Compound Conc. (µ g/plate ) | Mean Revertant Colonies ± SD | Fold Increase over Control | Result |

| TA98 | - | 0 | 25 ± 4 | - | Negative |

| 5 | 28 ± 5 | 1.1 | |||

| 50 | 30 ± 6 | 1.2 | |||

| 500 | 33 ± 4 | 1.3 | |||

| + | 0 | 40 ± 6 | - | Negative | |

| 5 | 45 ± 7 | 1.1 | |||

| 50 | 48 ± 5 | 1.2 | |||

| 500 | 50 ± 8 | 1.3 | |||

| TA100 | - | 0 | 120 ± 10 | - | Negative |

| 5 | 125 ± 12 | 1.0 | |||

| 50 | 130 ± 11 | 1.1 | |||

| 500 | 135 ± 14 | 1.1 | |||

| + | 0 | 150 ± 15 | - | Negative | |

| 5 | 160 ± 13 | 1.1 | |||

| 50 | 165 ± 16 | 1.1 | |||

| 500 | 170 ± 18 | 1.1 |

This protocol is based on the OECD Guideline for the Testing of Chemicals, No. 471.[20]

-

Strain Preparation: Grow overnight cultures of the appropriate bacterial strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2 uvrA) at 37°C.

-

Metabolic Activation: Prepare a rat liver S9 fraction to simulate mammalian metabolism for experiments requiring metabolic activation.

-

Plate Incorporation Method:

-

To a test tube, add 2 ml of molten top agar, 0.1 ml of the bacterial culture, and 0.1 ml of the test compound solution at various concentrations.

-

For metabolic activation, add 0.5 ml of the S9 mix. For experiments without metabolic activation, add 0.5 ml of a buffer solution.

-

Vortex the mixture gently and pour it onto a minimal glucose agar plate.

-

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies on each plate.

-

Data Analysis: A compound is considered mutagenic if it produces a concentration-related increase in the number of revertant colonies that is at least double the background (vehicle control) count in at least one strain.

The in vitro micronucleus test is used to detect compounds that cause chromosomal damage.[14][15][22] Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during cell division.[16][23] An increase in the frequency of micronucleated cells indicates that a compound is a clastogen (breaks chromosomes) or an aneugen (interferes with chromosome segregation).[22]

Table 3: Hypothetical Results of the In Vitro Micronucleus Test

| Treatment | Concentration (µM) | % Cytotoxicity | No. of Micronucleated Cells / 2000 Cells | % Micronucleated Cells | Result |

| Vehicle Control | 0 | 0 | 20 | 1.0 | Negative |

| Compound | 10 | 5 | 22 | 1.1 | |

| 50 | 15 | 25 | 1.25 | ||

| 100 | 30 | 28 | 1.4 | ||

| Positive Control | X | 40 | 100 | 5.0 | Positive |

This protocol follows the principles of OECD Guideline 487.[15][22]

-

Cell Culture: Culture suitable mammalian cells (e.g., CHO, TK6, or human peripheral blood lymphocytes) to a sufficient density.

-

Compound Exposure: Treat the cells with 5-(aminomethyl)-2-methylpyridazin-3(2H)-one at various concentrations, with and without metabolic activation (S9), for a short (3-6 hours) or long (24 hours) duration.

-

Cell Harvest: After the treatment period, wash the cells and add cytochalasin B to block cytokinesis, resulting in binucleated cells.

-

Slide Preparation: Harvest the cells, treat them with a hypotonic solution, and fix them. Drop the cell suspension onto microscope slides and air dry.

-

Staining: Stain the slides with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).

-

Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

-

Data Analysis: A compound is considered positive if it induces a concentration-dependent and statistically significant increase in the frequency of micronucleated cells.

Cardiotoxicity Assessment: hERG Channel Inhibition Assay

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel is a major cause of drug-induced cardiac arrhythmias.[24][25][26] Therefore, it is critical to assess the potential of a new compound to block this channel early in development. Automated patch-clamp electrophysiology is a high-throughput method for accurately measuring hERG channel activity.[26]

Table 4: Hypothetical hERG Channel Inhibition Data

| Compound | IC50 (µM) |

| 5-(aminomethyl)-2-methylpyridazin-3(2H)-one | > 30 |

| E-4031 (Positive Control) | 0.01 |

This protocol is based on standard procedures for automated electrophysiology.[26][27]

-

Cell Line: Use a stable cell line expressing the hERG channel, such as HEK293-hERG cells.

-

Cell Preparation: Culture the cells and harvest them for the assay.

-

Automated Patch-Clamp System: Use an automated patch-clamp system (e.g., QPatch or SyncroPatch).

-

Compound Application: Apply a range of concentrations of the test compound to the cells. Include a vehicle control and a known hERG inhibitor (e.g., E-4031) as a positive control.[28]

-

Electrophysiological Recording: Record the hERG current in response to a specific voltage-clamp protocol.

-

Data Analysis: Measure the inhibition of the hERG current at each compound concentration and calculate the IC50 value.

Tier 2: In Vivo Acute Toxicity Assessment

If the in vitro toxicity profile of 5-(aminomethyl)-2-methylpyridazin-3(2H)-one is acceptable, a preliminary in vivo study is warranted to assess its acute systemic toxicity. The Up-and-Down Procedure (UDP) is a method that uses a minimal number of animals to estimate the acute oral LD50 (the dose that is lethal to 50% of the animals).[29][30]

Acute Oral Toxicity (OECD Guideline 425: Up-and-Down Procedure)

This study provides information on the health hazards likely to arise from a single, short-term oral exposure to a substance.[31][32]

Caption: Workflow for the OECD 425 Up-and-Down Procedure.

This protocol is a summary of the OECD 425 guideline.[29][30]

-

Animal Selection: Use a single sex (typically female) of a standard laboratory rodent strain (e.g., Wistar rats).

-

Housing and Acclimatization: House the animals in appropriate conditions and allow them to acclimatize for at least 5 days before the study.

-

Dosing: Administer the test substance by oral gavage. The first animal is dosed at a step below the best estimate of the LD50.

-

Observation: Observe the animal closely for the first 4 hours after dosing and then daily for 14 days for signs of toxicity.

-

Sequential Dosing: The dose for the next animal is adjusted up or down depending on the outcome for the previous animal. If the animal survives, the dose is increased; if it dies, the dose is decreased.

-

Termination: The study is stopped when one of the stopping criteria defined in the guideline is met.

-

Necropsy: Perform a gross necropsy on all animals at the end of the study.

-

LD50 Estimation: Calculate the LD50 and its confidence interval using the maximum likelihood method.

Table 5: Hypothetical Observation Log for Acute Oral Toxicity Study

| Animal ID | Dose (mg/kg) | Outcome (48h) | Clinical Signs | Body Weight Change (Day 14) | Necropsy Findings |

| 1 | 2000 | Survived | None | +10g | No abnormalities |

| 2 | 5000 | Survived | None | +12g | No abnormalities |

Data Interpretation and Future Directions

The data generated from this proposed preliminary toxicity profile will provide a critical initial assessment of the safety of 5-(aminomethyl)-2-methylpyridazin-3(2H)-one.

-

Cytotoxicity: IC50 values will establish the general toxicity of the compound to cells. High IC50 values (>100 µM) are generally considered favorable.

-

Genotoxicity: A negative result in both the Ames test and the in vitro micronucleus test would provide strong evidence that the compound is not genotoxic. A positive result in either assay would be a significant concern and would likely halt further development unless a clear, non-relevant mechanism could be demonstrated.

-

Cardiotoxicity: A hERG IC50 value significantly higher than the anticipated therapeutic concentration is desirable. A large margin between the hERG IC50 and the effective concentration is a key indicator of cardiac safety.

-

Acute Oral Toxicity: The LD50 value will allow for the classification of the compound according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. A high LD50 (>2000 mg/kg) would indicate low acute toxicity.

Should the preliminary toxicity profile be favorable, further studies, such as repeated-dose toxicity studies in two species (one rodent, one non-rodent), would be necessary to support the initiation of human clinical trials.[33] These studies would provide more detailed information on target organ toxicity and the dose-response relationship after prolonged exposure.

This comprehensive guide provides a robust framework for the initial toxicological evaluation of 5-(aminomethyl)-2-methylpyridazin-3(2H)-one. By adhering to these scientifically sound and ethically responsible principles, researchers and drug developers can make informed decisions about the future of this promising compound.

References

-

ChemSafetyPro. (2018, February 11). Understanding In Vitro and In Vivo Toxicology Testing for Chemicals. ChemSafetyPro.COM. [Link]

-

OECD. (2023, July 4). Test No. 487: In Vitro Mammalian Cell Micronucleus Test. [Link]

-

Charles River Laboratories. Mammalian Cell In Vitro Micronucleus Assay. [Link]

-

RE-Place. In vitro mammalian cell micronucleus test. [Link]

-

Creative Bioarray. In Vitro Mammalian Cell Micronucleus Test OECD 487. [Link]

-

National Toxicology Program (NTP). (1987, February 24). OECD Test Guideline 401 - Acute Oral Toxicity. [Link]

-

Wikipedia. In vitro toxicology. [Link]

-

ResearchGate. (2023, September 13). (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. [Link]

-

OECD. (2002, May 10). Guidance Document on Acute Oral Toxicity Testing. [Link]

-

In Vitro Toxicology Testing. OECD 487: Cell micronucleus test (in vitro mammalian). [Link]

-

PMC. A high density assay format for the detection of novel cytotoxicagents in large chemical libraries. [Link]

-

LinkedIn. (2024, October 4). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. [Link]

-

Avantea. In vitro toxicity test. [Link]

-

SciSpace. Role of Cytotoxicity Experiments in Pharmaceutical Development. [Link]

-

HistologiX. (2025, November 5). Understanding FDA Guidelines for Toxicity Studies. [Link]

-

MDPI. Testing Methods: A Comprehensive Look at In Vitro and In Vivo Approaches. [Link]

-

Lawrence University. The Ames Test. [Link]

-

PMC. Cell-based hERG Channel Inhibition Assay in High-throughput Format. [Link]

-

Nucro-Technics. (2024, May 12). OECD 425: Acute Oral Toxicity - Up-and-Down Procedure. [Link]

-

SpringerLink. In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research. [Link]

-

OECD. Test No. 425: Acute Oral Toxicity: Up‑and‑Down Procedure. [Link]

-

Mediford Corporation. (2024, June 6). Best Practice hERG Assay. [Link]

-

Boster Bio. Cytotoxicity Assays | Life Science Applications. [Link]

-

Evotec. hERG Safety | Cyprotex ADME-Tox Solutions. [Link]

-

PMC. Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells. [Link]

-

NIH. (SOT 2025 abstract) Quantifying the Reproducibility and Variability of In Vivo Guideline Toxicology Studies. [Link]

-

Metrion Biosciences. (2025, March 28). GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. [Link]

-

National Cancer Institute's Nanotechnology Characterization Laboratory. (2022, September 15). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. NCBI. [Link]

-

PubMed. Bacterial Reverse Mutation Test: Ames Test. [Link]

-

PMC. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. [Link]

-

Chemsrc. (2025, September 27). CAS#:13506-27-9 | 5-amino-2-methyl-2,3-dihydropyridazin-3-one. [Link]

-

EPA NEPIS. Health Effects Test Guidelines OPPTS 870.5100 Bacterial Reverse Mutation Test. [Link]

-

JSciMed Central. (2015, January 14). Overview on Emorfazone and Other Related 3(2H) Pyridazinone Analogues Displaying Analgesic and Anti-Inflammatory Activity. [Link]

-

University of Hertfordshire. (2026, March 13). 5-amino-4-chloro-2-methyl-3(2H)-pyridazinone. AERU. [Link]

-

SAR Publication. (2019, July 30). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. [Link]

-

ScienceDirect. Some of the 3(2H)-pyridazinone derivatives with analgesic and anti-inflammatory activity. [Link]

-

Creative Bioarray. In Vivo Toxicity Study. [Link]

-

European Medicines Agency. Note for guidance on repeated dose toxicity. [Link]

-

EPA. (2023, November 1). 3(2H)-Pyridazinone, 5-amino-4-chloro-2-methyl- - Substance Details. [Link]

-

PubChem. Aminopyridazine | C4H5N3 | CID 230373. [Link]

Sources

- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Overview on Emorfazone and Other Related 3(2H) Pyridazinone Analogues Displaying Analgesic and Anti-Inflammatory Activity [jscimedcentral.com]

- 3. sarpublication.com [sarpublication.com]

- 4. researchgate.net [researchgate.net]

- 5. omicsonline.org [omicsonline.org]

- 6. scispace.com [scispace.com]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. histologix.com [histologix.com]

- 9. chemsafetypro.com [chemsafetypro.com]

- 10. In vitro toxicology - Wikipedia [en.wikipedia.org]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. opentrons.com [opentrons.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. criver.com [criver.com]

- 15. In vitro mammalian cell micronucleus test | RE-Place [re-place.be]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 18. legacy.genetics-gsa.org [legacy.genetics-gsa.org]

- 19. Bacterial Reverse Mutation Test: Ames Test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. enamine.net [enamine.net]

- 21. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 22. oecd.org [oecd.org]

- 23. catalog.labcorp.com [catalog.labcorp.com]

- 24. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 25. Best Practice hERG Assay | Advanced Solutions | Mediford Corporation [mediford.com]

- 26. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 27. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]

- 28. tools.thermofisher.com [tools.thermofisher.com]

- 29. nucro-technics.com [nucro-technics.com]

- 30. oecd.org [oecd.org]

- 31. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. ema.europa.eu [ema.europa.eu]

Pharmacokinetics of 5-(Aminomethyl)-2-methylpyridazin-3(2H)-one in Animal Models: A Comprehensive Preclinical Guide

Executive Summary

The compound 5-(aminomethyl)-2-methylpyridazin-3(2H)-one (CAS: 2172553-92-1) is a highly versatile, low-molecular-weight heterocyclic building block. Pyridazinone scaffolds are frequently utilized in the design of potent kinase inhibitors (such as BTK and PI3Kδ) and central nervous system (CNS) modulators due to their excellent hydrogen-bonding capabilities 1[1]. However, the presence of a primary amine and an N-methyl group introduces specific absorption, distribution, metabolism, and excretion (ADME) dynamics. This whitepaper provides an in-depth technical framework for profiling the pharmacokinetics (PK) of this specific scaffold in preclinical animal models.

Physicochemical Profiling & ADME Rationale

To accurately design a PK study, we must first analyze the structural causality of the molecule's functional groups:

-

N-Methylation at Position 2: Unsubstituted pyridazin-3(2H)-ones are highly susceptible to phase II N-glucuronidation, which rapidly clears the drug from systemic circulation. The addition of the 2-methyl group sterically blocks this conjugation pathway, significantly enhancing the scaffold's metabolic stability and in vivo half-life 2[2].

-

5-Aminomethyl Group: The primary amine possesses a pKa of approximately 9.0, ensuring the molecule is predominantly protonated at physiological pH (7.4). This drives high aqueous solubility (facilitating oral absorption) but also increases the volume of distribution ( Vdss ) due to tissue partitioning. Crucially, primary amines are prime targets for oxidative deamination by monoamine oxidases (MAOs) and cytochrome P450s (CYPs), which serves as the primary metabolic liability 3[3].

In Vivo Pharmacokinetic Methodology

To achieve a self-validating PK dataset, absolute bioavailability ( F% ) must be calculated by comparing Intravenous (IV) and Per Os (PO) administration.

Step-by-Step Experimental Protocol

-

Formulation:

-

IV Formulation: Dissolve the compound in 5% DMSO / 95% Saline. The high aqueous solubility of the protonated amine prevents precipitation, ensuring immediate systemic availability.

-

PO Formulation: Suspend in 0.5% Methylcellulose (MC) in water to mimic the dissolution profile of a solid oral dosage form.

-

-

Animal Dosing: Administer to fasted C57BL/6 Mice, Sprague-Dawley Rats, and Beagle Dogs. Fasting prevents food-drug interactions that could artificially lower the Cmax of polar amines.

-

Serial Sampling: Collect blood via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours into K2EDTA tubes.

-

Plasma Processing: Immediately centrifuge samples at 4°C (3000g for 10 mins). Cold processing is critical to prevent ex vivo enzymatic degradation of the primary amine in the plasma matrix.

In Vivo Pharmacokinetic Profiling Workflow

Bioanalytical Methodology (LC-MS/MS)

To ensure trustworthiness, the bioanalytical protocol must operate as a self-validating system strictly compliant with the 2018 FDA Bioanalytical Method Validation Guidance 4[4].

-

Protein Precipitation Extraction (PPE): Aliquot 50 µL of plasma. Add 150 µL of ice-cold acetonitrile (ACN) containing a deuterated internal standard. The 3:1 organic-to-aqueous ratio ensures >90% precipitation of plasma proteins while keeping the highly polar amine partitioned in the supernatant.

-

Chromatographic Separation: Standard reversed-phase (C18) columns often fail to retain polar primary amines. Utilize a Hydrophilic Interaction Liquid Chromatography (HILIC) column, or a C18 column with an ion-pairing mobile phase (e.g., 0.1% Heptafluorobutyric acid in water/ACN) to achieve a sharp peak shape and prevent void-volume elution.

-

Mass Spectrometry: Operate in Positive Electrospray Ionization (ESI+) mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for the parent mass [M+H]+ and its dominant fragment (typically the loss of ammonia, −17 Da).

-

FDA Validation Checks: Establish a linear dynamic range of 1–1000 ng/mL. Run Quality Control (QC) samples at low (3 ng/mL), mid (300 ng/mL), and high (800 ng/mL) concentrations to ensure inter-day precision and accuracy remain within the mandated ±15% limit 4[4].

Metabolic & Clearance Pathways

The systemic clearance ( CL ) of 5-(aminomethyl)-2-methylpyridazin-3(2H)-one is driven by a combination of hepatic biotransformation and active renal secretion.

-

Oxidative Deamination (Hepatic): The primary amine is rapidly oxidized by MAO and CYP enzymes to an intermediate aldehyde, which is subsequently oxidized to a stable carboxylic acid metabolite. This is the primary driver of intrinsic clearance ( CLint ) 5[5].

-

N-Demethylation (Hepatic): CYP3A4 and CYP2C isoforms mediate the removal of the 2-methyl group, yielding a desmethyl pyridazinone metabolite 2[2].

-

Active Tubular Secretion (Renal): The protonated amine serves as a high-affinity substrate for Organic Cation Transporters (OCTs) in the kidneys, leading to active tubular secretion of the unchanged parent compound into the urine.

Primary Clearance and Metabolic Pathways

Data Presentation & Cross-Species Scaling

The following table summarizes the projected allometrically scaled PK parameters typical for this class of low-molecular-weight primary amine pyridazinones.

| Species | Route | Dose (mg/kg) | Clearance ( mL/min/kg ) | Vdss ( L/kg ) | Half-Life ( T1/2 , hr) | Bioavailability ( F% ) |

| Mouse | IV / PO | 1 / 5 | 45.2 | 1.8 | 1.2 | 42% |

| Rat | IV / PO | 1 / 5 | 38.5 | 2.1 | 1.8 | 38% |

| Dog | IV / PO | 0.5 / 2 | 15.4 | 1.5 | 3.5 | 55% |

Data represents quantitative projections based on the structural liabilities of the 5-aminomethyl and 2-methyl functional groups across standard preclinical models.

Conclusion

The PK profile of 5-(aminomethyl)-2-methylpyridazin-3(2H)-one is characterized by excellent aqueous solubility and moderate oral bioavailability, counterbalanced by high systemic clearance driven by amine oxidation and active renal secretion. For downstream lead optimization, medicinal chemists should consider sterically hindering the aminomethyl group (e.g., converting it to a secondary amine or introducing alpha-methyl substitutions) to mitigate MAO/CYP-mediated clearance while retaining the critical target-binding network of the pyridazinone core.

References

-

Discovery and Optimization of Pyridazinones as PI3Kδ Selective Inhibitors for Administration by Inhalation. Journal of Medicinal Chemistry - ACS Publications.[Link]

-

Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids... by Means of HPLC-MS/MS (FDA 2018 Guidelines). PMC - NIH.[Link]

-

Mechanism-Based Inactivation (MBI) of Cytochrome P450 Enzymes: Structure–Activity Relationships... Journal of Medicinal Chemistry - ACS Publications.[Link]

-

Roles of selected non-P450 human oxidoreductase enzymes in protective and toxic effects of chemicals: review and compilation of reactions. PMC - NIH.[Link]

-

Discovery of highly potent and selective Bruton's tyrosine kinase inhibitors: Pyridazinone analogs with improved metabolic stability. PubMed.[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of highly potent and selective Bruton's tyrosine kinase inhibitors: Pyridazinone analogs with improved metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Roles of selected non-P450 human oxidoreductase enzymes in protective and toxic effects of chemicals: review and compilation of reactions - PMC [pmc.ncbi.nlm.nih.gov]

5-(aminomethyl)-2-methylpyridazin-3(2H)-one blood-brain barrier permeability

Evaluating Blood-Brain Barrier Permeability of the 5-(Aminomethyl)-2-methylpyridazin-3(2H)-one Scaffold: A Technical Whitepaper

Executive Summary

The pyridazin-3(2H)-one core is widely recognized as a "privileged scaffold" in medicinal chemistry, frequently utilized in the development of central nervous system (CNS) therapeutics such as monoamine oxidase B (MAO-B) inhibitors, phosphodiesterase 4 (PDE4) inhibitors, and GPR139 agonists[1][2][3]. However, functionalizing this core with a 5-(aminomethyl) group and a 2-methyl substitution introduces distinct physicochemical challenges for blood-brain barrier (BBB) penetration.

As a Senior Application Scientist, I approach the evaluation of the 5-(aminomethyl)-2-methylpyridazin-3(2H)-one fragment not merely as a routine screening exercise, but as a mechanistic deconstruction of its interactions with the neurovascular unit. This whitepaper provides a comprehensive, tiered methodological guide to quantifying and optimizing the BBB permeability of this specific scaffold, transitioning from theoretical physicochemical profiling to rigorous in vitro and in vivo validation.

Physicochemical Profiling & Transport Causality

Before initiating empirical assays, we must establish the theoretical transport liabilities of the scaffold. The addition of the aminomethyl (-CH₂NH₂) group at the C5 position fundamentally alters the molecule's interaction with the BBB endothelial lipid bilayer.

-

Ionization State (Causality): The primary amine has a theoretical pKa of approximately 9.0–9.5. At physiological pH (7.4), >98% of the molecule exists in a protonated, cationic state. Cations possess a high desolvation energy penalty, which drastically hinders passive lipoidal diffusion across the apical membrane of the BBB.

-

Efflux Liability: While the N-methyl group at position 2 removes a hydrogen bond donor (improving lipophilicity slightly compared to the unsubstituted lactam), the protonated amine serves as a classic recognition motif for efflux transporters, specifically P-glycoprotein (P-gp/MDR1)[4][5].

Table 1: Theoretical Physicochemical Parameters of the Scaffold

| Parameter | Value (Estimated) | BBB Implication |

| Molecular Weight (MW) | 139.16 g/mol | Highly favorable (< 400 Da threshold) |

| Topological Polar Surface Area (tPSA) | ~46.0 Ų | Favorable (< 90 Ų threshold for CNS) |

| LogP (Octanol/Water) | < 0.5 | Sub-optimal; highly hydrophilic |

| Charge at pH 7.4 | +1 (Cationic) | Limits passive diffusion; potential P-gp substrate |

| Hydrogen Bond Donors (HBD) | 2 (from -NH₂) | Acceptable, but requires desolvation |

Tiered In Vitro Permeability Workflows

To accurately assess this scaffold, we employ a self-validating, two-tiered in vitro approach. We first isolate passive diffusion using the PAMPA-BBB model, followed by the MDCK-MDR1 model to evaluate active efflux mechanisms[6][7][8].

Tier 1: PAMPA-BBB (Passive Diffusion Assessment)

The Parallel Artificial Membrane Permeability Assay for the BBB (PAMPA-BBB) utilizes porcine brain lipids to mimic the endothelial membrane. Because it lacks transport proteins, it isolates the passive transcellular diffusion component[6][8].

Step-by-Step Methodology:

-

Lipid Preparation: Dissolve porcine brain lipid extract (PBL) in dodecane (20 mg/mL).

-

Membrane Coating: Apply 4 μL of the PBL/dodecane solution to the porous PVDF filter (0.45 μm pore size) of the donor plate.

-

Donor Solution: Dilute the 5-(aminomethyl)-2-methylpyridazin-3(2H)-one stock in PBS (pH 7.4) to a final concentration of 50 μM (ensure DMSO is ≤ 1%). Add 150 μL to the donor wells.

-

Acceptor Solution: Add 300 μL of fresh PBS (pH 7.4) to the acceptor plate wells.

-

Incubation: Sandwich the donor and acceptor plates. Incubate at 37°C for 18 hours in a humidity-controlled chamber.

-

Quantification: Separate the plates and quantify the compound concentration in both compartments using LC-MS/MS.

-

Self-Validation Check: Include Lucifer Yellow (a paracellular marker) in the donor well. An acceptor concentration of Lucifer Yellow > 1% indicates compromised artificial membrane integrity, invalidating the well.

Tier 2: MDCK-MDR1 Transwell Assay (Active Efflux Assessment)

Because the protonated amine is a suspected P-gp substrate, we must evaluate active efflux. Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene provide a robust model for BBB efflux[4].

Step-by-Step Methodology:

-

Cell Seeding: Seed MDCK-MDR1 cells on 24-well polycarbonate Transwell inserts (0.4 μm pore size) at a density of 1 × 10⁵ cells/cm². Culture for 5–7 days.

-

Barrier Integrity Validation: Measure Transepithelial Electrical Resistance (TEER). Only proceed with inserts demonstrating TEER > 200 Ω·cm².

-

Dosing (A-to-B and B-to-A):

-

Apical to Basolateral (A-B): Add 10 μM of the scaffold to the apical chamber. Add blank buffer to the basolateral chamber.

-

Basolateral to Apical (B-A): Add 10 μM of the scaffold to the basolateral chamber. Add blank buffer to the apical chamber.

-

-

Efflux Causality Validation (Crucial Step): Run a parallel set of B-A and A-B wells containing 2 μM Elacridar (a potent P-gp inhibitor).

-

Incubation & Sampling: Incubate at 37°C. Take 50 μL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes. Replenish with fresh buffer.

-

Analysis: Calculate the Apparent Permeability ( Papp ) and the Efflux Ratio (ER = Papp(B−A) / Papp(A−B) ).

-

Interpretation: An ER > 2.0 indicates P-gp efflux. If the ER collapses to ~1.0 in the Elacridar arm, P-gp causality is definitively confirmed.

-

Caption: Tiered screening workflow for assessing BBB permeability of the pyridazinone scaffold.

In Vivo Pharmacokinetic Profiling: Brain Microdialysis

In vitro models cannot replicate the complex hemodynamics, protein binding, and metabolic environment of the intact neurovascular unit[9]. To determine the true pharmacological potential of the scaffold, we must calculate Kp,uu,brain (the ratio of unbound drug in the brain interstitial fluid to unbound drug in plasma).

Step-by-Step Methodology:

-

Surgical Implantation: Stereotaxically implant a microdialysis guide cannula into the striatum of male Sprague-Dawley rats. Allow 48 hours for surgical recovery to ensure BBB re-establishment.

-

Probe Insertion: Insert a microdialysis probe (e.g., CMA 12, 2 mm membrane) and perfuse with artificial cerebrospinal fluid (aCSF) at a flow rate of 1.0 μL/min.

-

Dosing: Administer the pyridazinone scaffold via IV infusion to achieve steady-state plasma concentrations.

-

Sampling: Collect dialysate samples every 20 minutes for 3 hours. Simultaneously, collect blood samples via a jugular vein catheter.

-

Plasma Protein Binding (PPB) & Brain Tissue Binding (BTB): Conduct in vitro equilibrium dialysis using rat plasma and rat brain homogenate to determine the fraction unbound in plasma ( fu,plasma ) and brain ( fu,brain ).

-

Calculation: Kp,uu,brain=(Cbrain,total×fu,brain)/(Cplasma,total×fu,plasma) . A value close to 1.0 indicates free diffusion; < 0.3 indicates severe efflux restriction.

Caption: Mechanistic transport pathways of the protonated aminomethyl-pyridazinone fragment at the BBB.

Data Presentation & Interpretation Framework

When executing the above protocols, the resulting data must be benchmarked against known CNS standards to determine if the 5-(aminomethyl)-2-methylpyridazin-3(2H)-one scaffold requires further structural optimization (e.g., fluorination to lower the amine pKa, or masking the amine as an amide).

Table 2: Benchmark Permeability Metrics for Scaffold Go/No-Go Decisions

| Assay / Metric | Target Threshold for CNS Drugs | Scaffold Implication if Failed |

| PAMPA-BBB ( Papp ) | > 4.0 × 10⁻⁶ cm/s | Passive diffusion is too low; increase lipophilicity or lower pKa. |

| MDCK-MDR1 Efflux Ratio | < 2.0 | High P-gp liability; mask the primary amine to prevent recognition. |

| Kp,uu,brain (In Vivo) | 0.5 – 1.5 | Drug is not reaching the target site in its unbound, active form. |

By adhering to this self-validating, causality-driven framework, researchers can accurately profile the BBB permeability of this specific pyridazinone scaffold, ensuring that downstream drug development efforts are built upon a foundation of rigorous pharmacokinetic reality.

References

-

Di, L., et al. "High throughput artificial membrane permeability assay for blood-brain barrier." European Journal of Medicinal Chemistry, 2003.[Link][6]

-

Kushwaha, B., et al. "Pyridazinone: A privileged scaffold for synthetic and biomedical applications." Journal of Molecular Structure, 2024.[Link][3]

-

Banks, W.A. "The Blood-Brain Barrier Interface in Diabetes Mellitus: Dysfunctions, Mechanisms and Approaches to Treatment." Current Pharmaceutical Design, 2020.[Link][4]

-

Rhea, E.M., & Banks, W.A. "Role of the Blood-Brain Barrier in Central Nervous System Insulin Resistance." Frontiers in Neuroscience, 2019.[Link][10]

-

Neuwelt, E., et al. "Strategies to advance translational research into brain barriers." The Lancet Neurology, 2008. (Cited within Banks W.A. PMC publications regarding BBB transport mechanisms).[Link][5]

Sources

- 1. researchgate.net [researchgate.net]

- 2. WO2003097613A1 - Pyridazin-3(2h)-one derivatives as pde4 inhibitors - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. The Blood-Brain Barrier Interface in Diabetes Mellitus: Dysfunctions, Mechanisms and Approaches to Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Blood–Brain Barrier, Oxidative Stress, and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. High throughput artificial membrane permeability assay for blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Application of parallel artificial membrane permeability assay technique and chemometric modeling for blood–brain barrier permeability prediction of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Developing a predictive model for blood-brain-barrier permeability to explore relevance of in vitro neurotoxicity data for in vivo risk assessment [frontiersin.org]

- 9. Simulating the blood-brain barrier by using artificial membranes, multicellular culturing systems, and high-tech applications [accscience.com]

- 10. semanticscholar.org [semanticscholar.org]

Synthesis Protocol for 5-(Aminomethyl)-2-methylpyridazin-3(2H)-one: An Application Note for Researchers

Authored by: [Your Name/Department], Senior Application Scientist

Abstract

This comprehensive application note provides a detailed, step-by-step protocol for the synthesis of 5-(aminomethyl)-2-methylpyridazin-3(2H)-one, a valuable building block in medicinal chemistry and drug discovery. The synthesis employs a robust and well-established two-step process, commencing with the formation of a phthalimide-protected intermediate, followed by deprotection to yield the target primary amine. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details, explanations of the underlying chemical principles, and methods for purification and characterization.

Introduction

Pyridazinone derivatives are a significant class of heterocyclic compounds that exhibit a wide range of biological activities, including cardiovascular, anti-inflammatory, and anticancer properties[1][2]. The introduction of an aminomethyl group at the C5 position of the pyridazinone ring, as in 5-(aminomethyl)-2-methylpyridazin-3(2H)-one, provides a key functional handle for further molecular elaboration and the development of novel pharmaceutical candidates.

The synthetic route detailed herein utilizes the Gabriel synthesis, a classic and highly effective method for the preparation of primary amines from primary alkyl halides.[3][4][5] This method is particularly advantageous as it prevents the over-alkylation often observed in direct amination reactions with ammonia, thus ensuring a cleaner reaction profile and higher yield of the desired primary amine.[5][6] The synthesis proceeds via a phthalimide-protected intermediate, which is subsequently cleaved using hydrazine hydrate in the Ing-Manske procedure to liberate the final product.[3][7][8]

Overall Reaction Scheme

Caption: Overall two-step synthesis of 5-(aminomethyl)-2-methylpyridazin-3(2H)-one.

Experimental Protocols

Materials and Equipment

| Reagent/Material | Grade | Supplier |

| 5-(Bromomethyl)-2-methylpyridazin-3(2H)-one | ≥95% | Commercially Available |

| Potassium Phthalimide | ≥98% | Commercially Available |

| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available |

| Hydrazine Hydrate | 80% in water | Commercially Available |

| Ethanol | 200 proof | Commercially Available |

| Diethyl Ether | ACS Grade | Commercially Available |

| Hydrochloric Acid (HCl) | Concentrated | Commercially Available |

| Sodium Hydroxide (NaOH) | Pellets | Commercially Available |

| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercially Available |

| Silica Gel | 230-400 mesh | Commercially Available |

Equipment: Round-bottom flasks, reflux condenser, magnetic stirrer with hotplate, heating mantle, Buchner funnel, filtration apparatus, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄), UV lamp, standard laboratory glassware, and an NMR spectrometer.

Step 1: Synthesis of 5-(Phthalimidomethyl)-2-methylpyridazin-3(2H)-one

This step involves the nucleophilic substitution of the bromide in 5-(bromomethyl)-2-methylpyridazin-3(2H)-one by the phthalimide anion.[3][4][6] DMF is an excellent solvent for this Sₙ2 reaction.[6]

Procedure:

-

To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-(bromomethyl)-2-methylpyridazin-3(2H)-one (1 equivalent) and potassium phthalimide (1.1 equivalents).

-

Under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of approximately 0.5 M with respect to the starting pyridazinone.

-

Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 1:1 v/v). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction completion.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a beaker containing ice-water (approximately 3-4 times the volume of DMF used).

-

A precipitate of the crude product will form. Stir the slurry for 30 minutes to ensure complete precipitation.

-

Collect the solid by vacuum filtration using a Buchner funnel.

-

Wash the solid with copious amounts of water, followed by a small amount of cold diethyl ether to aid in drying.

-

Dry the crude 5-(phthalimidomethyl)-2-methylpyridazin-3(2H)-one under vacuum. The product can be used in the next step without further purification or can be recrystallized from ethanol if a higher purity is desired.[9]

Step 2: Synthesis of 5-(Aminomethyl)-2-methylpyridazin-3(2H)-one